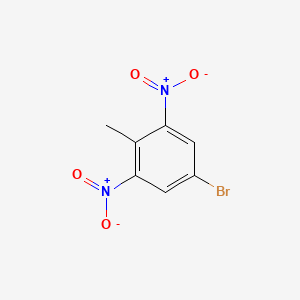

5-Bromo-2-methyl-1,3-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGCLPDKGPPDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541003 | |

| Record name | 5-Bromo-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-64-6 | |

| Record name | 5-Bromo-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methyl-1,3-dinitrobenzene CAS number

An In-depth Technical Guide to 5-Bromo-2-methyl-1,3-dinitrobenzene (CAS: 95192-64-6)

Authored by: A Senior Application Scientist

Introduction

This compound, also known by its synonym 4-Bromo-2,6-dinitrotoluene, is a significant chemical intermediate in various fields of organic synthesis. Its molecular structure, featuring a brominated and dinitrated toluene backbone, offers a unique combination of reactive sites that are of considerable interest to researchers and drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its reactivity, potential applications, and essential safety and handling procedures. The strategic placement of a bromine atom and two nitro groups on the aromatic ring makes this compound a versatile building block for creating more complex molecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate the conditions required for its storage, handling, and application in chemical reactions.

| Property | Value |

| CAS Number | 95192-64-6 |

| Molecular Formula | C₇H₅BrN₂O₄ |

| Molecular Weight | 261.03 g/mol |

| Appearance | Brown crystalline solid |

| Melting Point | 86-88 °C |

| Boiling Point | 314.2 ± 37.0 °C (Predicted) |

| Density | 1.793 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. |

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound typically involves the bromination of a suitable precursor. One common method is the bromination of p-nitrotoluene, followed by further nitration.

Experimental Protocol: Synthesis via Bromination of p-Nitrotoluene

This protocol outlines a general procedure for the synthesis.

Materials:

-

p-Nitrotoluene

-

Bromine

-

Iron catalyst (e.g., iron filings)

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Sodium bisulfite solution

-

Suitable organic solvent (e.g., dichloromethane)

-

Anhydrous magnesium sulfate

Procedure:

-

Bromination: In a well-ventilated fume hood, to a stirred solution of p-nitrotoluene in a suitable solvent, add a catalytic amount of iron filings. Slowly add bromine dropwise at a controlled temperature. The reaction is typically exothermic.

-

Quenching: After the reaction is complete (monitored by TLC or GC), the mixture is carefully poured into an aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification (Intermediate): The solvent is removed under reduced pressure, and the crude intermediate (brominated p-nitrotoluene) may be purified by recrystallization or chromatography.

-

Dinitration: The purified intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid to introduce the second nitro group.

-

Final Work-up and Purification: The reaction mixture is carefully poured onto ice, and the precipitated solid is filtered, washed with water, and dried. The final product, this compound

A Comprehensive Technical Guide to 5-Bromo-2-methyl-1,3-dinitrobenzene

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-2-methyl-1,3-dinitrobenzene, also known by its synonym 4-Bromo-2,6-dinitrotoluene. This document is tailored for researchers, scientists, and professionals in drug development and synthetic chemistry. It covers the core physicochemical properties, a detailed synthetic protocol with mechanistic insights, potential applications as a versatile chemical intermediate, and critical safety and handling procedures. The molecular weight of this compound is 261.03 g/mol , and its molecular formula is C₇H₅BrN₂O₄.[1][2][3] This guide aims to serve as a foundational resource, balancing established data with field-proven insights into its practical utility and handling.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 95192-64-6) is a substituted aromatic compound characterized by a toluene backbone functionalized with a bromine atom and two nitro groups.[1][2] These functional groups impart distinct reactivity, making it a valuable, albeit energetic, building block in organic synthesis. The presence of electron-withdrawing nitro groups and a halogen handle allows for a range of chemical transformations.

Chemical Structure

The structure consists of a benzene ring with a methyl group at position 2, nitro groups at positions 1 and 3, and a bromine atom at position 5.

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methyl-1,3-dinitrobenzene

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-methyl-1,3-dinitrobenzene (also known as 4-Bromo-2,6-dinitrotoluene), a crucial parameter for its application in research, synthesis, and formulation development. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document establishes a predictive framework based on its structural attributes and the known solubility of analogous compounds. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to determine its exact solubility in various solvent systems, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of Solubility

This compound (C₇H₅BrN₂O₄) is a substituted aromatic nitro compound with potential applications in organic synthesis, particularly in the manufacturing of dyes, explosives, and as an intermediate for various chemical reactions.[1] The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. For researchers and drug development professionals, a thorough understanding of solubility is paramount for:

-

Reaction Kinetics and Purity: Ensuring that reactants are in the same phase is critical for optimal reaction rates and minimizing side-product formation.

-

Purification and Crystallization: The selection of an appropriate solvent system based on differential solubility is the cornerstone of purification techniques like recrystallization.

-

Formulation Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the choice of delivery vehicle.

-

Analytical Method Development: Preparing solutions of known concentrations for analytical techniques such as HPLC and spectroscopy requires accurate solubility data.

Predicted Solubility Profile of this compound

The molecular structure of this compound, characterized by a non-polar benzene ring substituted with a methyl group, a bromine atom, and two strongly electron-withdrawing nitro groups, suggests a complex solubility profile. The nitro groups introduce significant polarity and the potential for dipole-dipole interactions.

Based on these structural features and the general principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound is expected to exhibit limited solubility in water due to the dominance of the non-polar aromatic ring.[2][3] Conversely, it is anticipated to be soluble in various organic solvents.[1]

Qualitative Solubility:

It has been reported that this compound is soluble in organic solvents such as ethanol, acetone, and dimethylformamide.[1] This aligns with the expected behavior of many aromatic nitro compounds.[2]

Quantitative Solubility Insights from a Structural Analog: 2,4-Dinitrotoluene

To provide a more quantitative perspective in the absence of specific data for this compound, we can examine the solubility of the closely related compound, 2,4-Dinitrotoluene (2,4-DNT). While the presence of the bromine atom in our target compound will influence its solubility, the data for 2,4-DNT offers a valuable baseline for estimation and solvent selection.

| Solvent | Chemical Formula | Polarity Index (P')[4] | Dielectric Constant (ε) at 20°C[1] | Solubility of 2,4-Dinitrotoluene (g/L at 25°C unless noted) |

| Water | H₂O | 10.2 | 80.1 | 0.2[5] |

| Methanol | CH₃OH | 5.1 | 32.70 (at 25°C) | 26.62[5] |

| Ethanol | C₂H₅OH | 4.3 (value for Ethyl Alcohol) | 24.55 (at 25°C) | 19.92[5] |

| Acetone | CH₃COCH₃ | 5.1 | 20.7 (at 25°C) | Very soluble[5][6] |

| Isopropanol | C₃H₈O | 3.9 | 19.92 (value for Isopropyl Alcohol at 25°C) | 11.32[5] |

| Benzene | C₆H₆ | 2.7 | 2.28 | Soluble[5][6] |

| Chloroform | CHCl₃ | 4.1 | 4.81 | Soluble[5][6] |

| Ethyl Ether | (C₂H₅)₂O | 2.8 | 4.34 | Soluble[5][6] |

| Carbon Disulfide | CS₂ | Not listed | 2.64 | 21.9 g/L at 17°C[5] |

| Pyridine | C₅H₅N | 5.3 | 12.4 | Very soluble[5][6] |

Analysis of Structure-Solubility Relationship:

The data for 2,4-DNT demonstrates a clear trend: very low solubility in the highly polar protic solvent, water, and significantly higher solubility in a range of organic solvents. The high solubility in polar aprotic solvents like acetone and pyridine, as well as in alcohols like methanol and ethanol, can be attributed to favorable dipole-dipole interactions between the solvent and the nitro groups of the solute.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable solubility data for this compound, the isothermal shake-flask method is recommended. This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C = Concentration of the diluted solution determined from the analytical method.

-

DF = Dilution factor.

-

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Safety and Handling Precautions

This compound is classified as a toxic solid.[7] It is essential to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

-

Personal Protective Equipment: Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[7] In case of dust formation, use a respirator.

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and water.

-

Eye Contact: Rinse eyes with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[7]

-

-

Accidental Release: Avoid dust formation. Collect the spilled material and place it in a suitable container for disposal.[7]

-

Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7]

Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

References

- ChemBK. (2024, April 10). This compound - Introduction.

- PubChem. (n.d.). 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene.

- MST.edu. (n.d.). Aromatic Nitro Compounds.

- Solubility of Things. (n.d.). Nitrobenzene.

- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.

- PubChem. (n.d.). 5-Bromo-2-chloro-1,3-dinitrobenzene.

- Good Scents Company. (n.d.). 2,4-Dinitrotoluene.

- Wikipedia. (n.d.). Nitro compound.

- PubChem. (n.d.). 2,4-Dinitrotoluene.

Sources

5-Bromo-2-methyl-1,3-dinitrobenzene spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 5-Bromo-2-methyl-1,3-dinitrobenzene

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 4-Bromo-2,6-dinitrotoluene, is an aromatic compound with the chemical formula C₇H₅BrN₂O₄.[1][2] Its molecular structure, featuring a highly substituted benzene ring with strong electron-withdrawing nitro groups, a halogen, and a methyl group, makes it a subject of interest in synthetic chemistry and material science. Accurate structural elucidation is paramount for ensuring purity, verifying reaction outcomes, and understanding its chemical behavior.

This guide provides an in-depth technical analysis of the expected spectral data for this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra are not always publicly available, this document serves as a predictive reference, grounded in established spectroscopic theory and data from analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret, predict, and validate the spectral characteristics of this molecule.

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring is the primary determinant of the compound's spectral signature. The key features are:

-

Two Nitro (NO₂) Groups: These are powerful electron-withdrawing groups that significantly deshield adjacent protons and carbons in NMR spectroscopy. They also exhibit strong, characteristic absorption bands in IR spectroscopy.

-

A Bromine (Br) Atom: As a halogen, bromine has a moderate electron-withdrawing effect and a significant isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) that is readily observable in mass spectrometry.

-

A Methyl (CH₃) Group: This is an electron-donating group that will appear as a distinct singlet in the ¹H NMR spectrum and a characteristic signal in the aliphatic region of the ¹³C NMR spectrum.

-

Symmetry: The molecule possesses a C₂v symmetry axis bisecting the C2-C5 bond, which simplifies the NMR spectra by rendering the two aromatic protons (at C4 and C6) and several pairs of aromatic carbons chemically equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Causality Behind Experimental Choices & Protocol

For a compound like this compound, a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the aromatic signals. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Standard Addition: Add a small drop of Tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition (¹H NMR): Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm is sufficient.

-

Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A spectral width of 200-220 ppm is appropriate. For enhanced sensitivity, a larger number of scans is typically required compared to ¹H NMR.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are chemically equivalent. They are located ortho to a nitro group and meta to the other nitro group, the bromine atom, and the methyl group. The strong deshielding effect of the nitro groups will shift this signal significantly downfield. This will appear as a single peak, a singlet, as there are no adjacent protons to cause splitting.

-

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H | ~8.5 - 8.8 | Singlet (s) | 2H | Strong deshielding from two adjacent nitro groups. |

| Methyl-H | ~2.5 - 2.7 | Singlet (s) | 3H | Typical range for a methyl group attached to an aromatic ring. |

¹³C NMR Spectral Analysis

Due to the molecule's symmetry, only six distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached substituents. The principles of distinguishing dinitrobenzene isomers by the number of signals are well-established.[3]

-

Quaternary Carbons: Four carbons (C-1, C-2, C-3, C-5) do not have any attached protons.

-

C-1 & C-3 (NO₂-substituted): These carbons are equivalent and will be significantly downfield due to the direct attachment of the electronegative nitro groups.

-

C-2 (CH₃-substituted): This carbon will be deshielded by the adjacent nitro groups but shielded relative to C-1/C-3.

-

C-5 (Br-substituted): The "heavy atom effect" of bromine and the deshielding from adjacent nitro groups will place this signal in a distinct region.

-

-

Protonated Carbons (CH):

-

C-4 & C-6: These two equivalent carbons are attached to protons and will appear in the aromatic region.

-

-

Aliphatic Carbon:

-

CH₃: The methyl carbon will appear at the highest field (lowest ppm value).

-

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Type | Rationale |

| C-1, C-3 | ~148 - 152 | Quaternary (C-NO₂) | Strong deshielding by attached nitro groups. |

| C-2 | ~135 - 140 | Quaternary (C-CH₃) | Deshielded by adjacent nitro groups. |

| C-4, C-6 | ~125 - 130 | Aromatic (CH) | Standard aromatic CH region, influenced by substituents. |

| C-5 | ~118 - 122 | Quaternary (C-Br) | Influenced by bromine and adjacent nitro groups. |

| -CH₃ | ~20 - 25 | Aliphatic (CH₃) | Typical range for an aryl-bound methyl group. |

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices & Protocol

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used, which involves grinding the sample with potassium bromide and pressing it into a transparent disk. The choice depends on available equipment and desired sample throughput.

Experimental Protocol: ATR-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal surface is clean and perform a background scan to capture the spectrum of the ambient environment (e.g., air). This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

IR Spectral Analysis

The IR spectrum will be dominated by signals from the nitro groups and the substituted benzene ring. Data from similar compounds like 1,3-dinitrobenzene and 1-bromo-2,4-dinitrobenzene serve as excellent references.[4][5]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H | Medium-Weak |

| ~2980 - 2850 | C-H Stretch | Methyl C-H | Weak |

| ~1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| ~1550 - 1520 | N=O Asymmetric Stretch | Nitro (NO₂) ** | Strong |

| ~1360 - 1340 | N=O Symmetric Stretch | Nitro (NO₂) ** | Strong |

| ~900 - 675 | C-H Bend (out-of-plane) | Aromatic C-H | Strong |

| ~850 - 800 | C-N Stretch | Aryl-NO₂ | Medium |

| ~690 - 500 | C-Br Stretch | Aryl-Br | Medium-Weak |

The two most prominent and diagnostic peaks will be the strong absorptions for the asymmetric and symmetric stretching of the nitro groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

Causality Behind Experimental Choices & Protocol

EI is chosen for its ability to generate a rich fragmentation pattern, which acts as a molecular fingerprint. A high-resolution mass spectrometer (HRMS) is ideal as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Analysis

The analysis focuses on the molecular ion and the logical losses of neutral fragments. The mass spectral behavior of dinitrobenzenes often involves rearrangements and losses related to the nitro groups.[6]

-

Molecular Ion (M⁺): The compound's nominal molecular weight is 260/262 g/mol . The mass spectrum will show a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, at m/z 260 and 262. This pattern is the definitive signature of a molecule containing one bromine atom, as ⁷⁹Br and ⁸¹Br isotopes exist in nearly equal abundance. The exact mass is 259.9433 Da.[2]

-

Key Fragmentations:

-

Loss of NO₂: A very common pathway for nitroaromatics is the loss of a nitro group (mass 46), leading to a fragment at m/z 214/216.

-

Loss of O, then NO: Another characteristic pathway involves the loss of an oxygen atom (mass 16) to give m/z 244/246, followed by the loss of NO (mass 30) to yield a fragment at m/z 214/216.

-

Loss of both NO₂ groups: Subsequent loss of the second NO₂ group would lead to a fragment at m/z 168/170.

-

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Proposed Fragment Identity | Rationale |

| 260 | 262 | [C₇H₅BrN₂O₄]⁺ | Molecular Ion (M⁺) |

| 244 | 246 | [M - O]⁺ | Loss of an oxygen atom |

| 214 | 216 | [M - NO₂]⁺ or [M - O - NO]⁺ | Loss of a nitro group |

| 184 | 186 | [M - O - NO - NO]⁺ | Subsequent loss of second nitro functionality |

| 168 | 170 | [M - 2NO₂]⁺ | Loss of both nitro groups |

| 75 | 75 | [C₆H₃]⁺ | Benzynium ion fragment |

Mass Spectrometry Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The structural verification of this compound is a self-validating system when NMR, IR, and MS are used in concert. ¹H and ¹³C NMR define the carbon-hydrogen framework and symmetry. IR spectroscopy confirms the presence of critical nitro functional groups, and mass spectrometry verifies the molecular weight, elemental composition (specifically the presence of bromine), and plausible fragmentation pathways. This guide provides the predictive data and interpretive logic necessary for researchers to confidently characterize this molecule, ensuring the integrity and reliability of their scientific work.

References

- ChemBK. This compound.

- Scribd. M-Dinitrobenzene From Nitrobenzene by Substitution Reaction.

- Fields, E. K., & Meyerson, S. (1967). Mass spectral and thermal reactions of dinitrobenzenes. The Journal of Organic Chemistry, 32(10), 3114–3120.

- NIST. Benzene, 1-bromo-2,4-dinitro-. NIST Chemistry WebBook.

- Pearson. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by b. 13 C NMR spectroscopy?.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]

- 4. 1,3-Dinitrobenzene(99-65-0) IR Spectrum [m.chemicalbook.com]

- 5. Benzene, 1-bromo-2,4-dinitro- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

5-Bromo-2-methyl-1,3-dinitrobenzene safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methyl-1,3-dinitrobenzene

Introduction

This compound (also known as 4-Bromo-2,6-dinitrotoluene) is a halogenated nitroaromatic compound used in various organic synthesis applications within research and development.[1][2] Its molecular structure, characterized by a benzene ring substituted with a bromine atom, a methyl group, and two nitro groups, imparts specific reactivity and, consequently, significant health and safety hazards. Nitroaromatic compounds, as a class, are recognized for their potential toxicity and explosive properties.[2] This guide provides a comprehensive overview of the critical safety protocols and handling procedures necessary to mitigate risks when working with this chemical. It is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who are responsible for handling this compound.

Hazard Identification and Physicochemical Properties

A thorough understanding of the hazards associated with this compound is the foundation of a robust safety plan. The primary risks involve its potential toxicity, reactivity, and hazards upon decomposition. While comprehensive toxicological data is not available for this specific compound, the data for structurally related nitroaromatic and halogenated compounds provide a basis for prudent handling.[1][3]

GHS Classification and Hazards

While a specific GHS classification is not universally established, related compounds suggest potential for acute toxicity, skin irritation, and eye irritation.[4] One available safety data sheet suggests it is classified as a toxic solid for transport purposes.[1] A key safety concern for dinitro-aromatic compounds is the potential for explosive decomposition, especially with heat, shock, or friction.[2]

Physicochemical Data Summary

The physical and chemical properties of a substance are critical for assessing its potential for exposure (e.g., via dust formation) and for designing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅BrN₂O₄ | [2][5] |

| Molecular Weight | 261.03 g/mol | [5] |

| Appearance | Brown crystalline solid | [2] |

| Melting Point | 86-88 °C | [1] |

| Boiling Point | 314.2 °C (Predicted) | [2] |

| Density | 1.793 g/cm³ | [1] |

| Flash Point | 143.8 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. | [2] |

Risk Assessment and Control Measures

A systematic risk assessment must be performed before any experiment involving this compound. The workflow below outlines the critical decision-making process to establish appropriate safety controls.

Caption: Decision-Making Workflow for Emergency Response.

Spill Management

-

Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure maximum ventilation. [1][4]2. Control Ignition Sources: Remove all sources of ignition. [1]3. Containment: For small spills, contain the material using an inert absorbent like sand, vermiculite, or silica gel. [4]Do not use combustible materials like paper towels. [4]4. Cleanup: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. [4]Avoid creating dust. [1]5. Decontamination: Clean the spill area with a suitable solvent and then wash thoroughly with soap and water. [4]

First Aid Measures

Medical attention should be sought for any significant exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [6]* Skin Contact: Immediately remove all contaminated clothing. [1]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [6][7]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [1][7]Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. [7][8]Rinse the mouth with water and seek immediate medical attention. [1]

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [1]* Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [1][6]

References

- Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.

- This compound Safety D

- Aldrich 274372 - SAFETY D

- Personal Protective Equipment. US EPA.

- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

- Proper disposal of chemicals. Sciencemadness Wiki.

- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.

- SAFETY DATA SHEET for 5-Bromo-2-fluoro-1,3-dimethylbenzene. Thermo Fisher Scientific.

- SAFETY DATA SHEET for 5-Bromo-3-methylbenzene-1,2-diamine. Thermo Fisher Scientific.

- SAFETY DATA SHEET for m-Dinitrobenzene. Thermo Fisher Scientific.

- SAFETY DATA SHEET for 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.

- SAFETY DATA SHEET for 1,3-Dinitrobenzene. Sigma-Aldrich.

- Examples of PPE for Various Dangerous Goods Classes. Storemasta.

- Nitrobenzene - Registr

- This compound. ChemBK.

- This compound. ChemScene.

Sources

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-methyl-1,3-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-1,3-dinitrobenzene, also known as 4-bromo-2,6-dinitrotoluene, is a versatile aromatic compound whose reactivity is dominated by the interplay of its constituent functional groups. The presence of two strongly electron-withdrawing nitro groups flanking a methyl group, combined with a bromine atom, renders the benzene ring highly electron-deficient. This electronic profile is the cornerstone of its chemical behavior, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the synthesis, key reactions—including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and selective nitro group reduction—and spectroscopic characterization of this important building block. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the unique reactivity of this compound for the synthesis of complex molecular architectures.

Introduction: Structural Features and Electronic Profile

This compound possesses a unique substitution pattern that dictates its reactivity. The two nitro groups, positioned ortho and para to the bromine atom, are powerful electron-withdrawing groups. Their combined inductive (-I) and resonance (-M) effects significantly reduce the electron density of the aromatic ring. This electron deficiency activates the ring towards nucleophilic attack and influences the regioselectivity of various transformations. The methyl group, being weakly electron-donating, has a lesser electronic impact but can influence the steric accessibility of adjacent positions. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and as a versatile handle for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Synonym | 4-Bromo-2,6-dinitrotoluene |

| CAS Number | 95192-64-6 |

| Molecular Formula | C₇H₅BrN₂O₄ |

| Molecular Weight | 261.03 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 86-89 °C |

| Purity | ≥95% |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving nitration and bromination of a suitable toluene derivative. The order of these steps is crucial to achieve the desired substitution pattern.

Synthetic Strategy: Nitration of 4-Bromotoluene

A common and logical synthetic route involves the dinitration of 4-bromotoluene. The bromine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Nitration of 4-bromotoluene will preferentially occur at the positions ortho to the activating methyl group, which are also meta to the deactivating bromine atom.

Caption: Synthetic route to this compound.

Experimental Protocol: Dinitration of 4-Bromotoluene

This protocol is a representative procedure and may require optimization.

Materials:

-

4-Bromotoluene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Methanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 4-bromotoluene to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

From the dropping funnel, add fuming nitric acid dropwise to the mixture, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is recrystallized from methanol to afford this compound as a crystalline solid.

Reactivity Profile: Key Transformations

The electron-deficient nature of the aromatic ring in this compound is the primary driver of its reactivity, making it an excellent substrate for a variety of transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of two nitro groups ortho and para to the bromine atom strongly activates the molecule for nucleophilic aromatic substitution (SₙAr). The nitro groups stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

Sources

electrophilic aromatic substitution of dinitrotoluenes

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Dinitrotoluenes

Abstract

Dinitrotoluenes (DNTs) are pivotal intermediates in the synthesis of high-energy materials and polyurethanes.[1][2] Their aromatic core, heavily influenced by the competing electronic effects of a weakly activating methyl group and two strongly deactivating nitro groups, presents a unique and challenging substrate for electrophilic aromatic substitution (EAS). This guide provides a detailed examination of the principles governing these reactions, focusing on the mechanistic underpinnings, regiochemical outcomes, and field-proven protocols. We will dissect the directing effects that dictate substituent placement, explore key transformations such as nitration and halogenation, and present practical methodologies relevant to researchers in organic synthesis, materials science, and drug development.

Foundational Principles: The Dinitrotoluene Substrate

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism.[3] The reaction is initiated by the attack of the aromatic π-system on a potent electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. Aromaticity is subsequently restored through the deprotonation of the carbon atom bearing the new electrophile.

The reactivity of the DNT ring is profoundly diminished compared to toluene. Nitro groups are powerful deactivating substituents due to both their inductive electron withdrawal (-I effect) and resonance electron withdrawal (-M effect).[4] This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, electrophilic substitutions on DNTs require significantly harsher reaction conditions than those used for benzene or toluene.[5]

Regioselectivity: A Tug-of-War of Directing Effects

The position of electrophilic attack on a DNT isomer is dictated by the cumulative directing effects of the one activating and two deactivating groups.

-

Methyl Group (-CH₃): An alkyl group is a weak activating group that donates electron density primarily through induction. It is an ortho-, para-director, stabilizing the sigma complex when the attack occurs at these positions.[6]

-

Nitro Group (-NO₂): A nitro group is a strong deactivating group. By withdrawing electron density, it destabilizes the cationic intermediate. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Therefore, the nitro group is a meta-director, as the meta position is the "least deactivated" site.[4][7]

In the most common isomer, 2,4-dinitrotoluene , these effects converge to strongly favor substitution at a single position.

-

The methyl group at C1 directs ortho (C2, C6) and para (C4).

-

The nitro group at C2 directs meta (C4, C6).

-

The nitro group at C4 directs meta (C2, C6).

Analyzing these influences reveals that the C2 and C4 positions are occupied. The remaining positions (C3, C5, C6) are evaluated as follows:

-

C3: Ortho to the C2-nitro group and meta to the C4-nitro group. Highly deactivated.

-

C5: Meta to the C2-nitro group and ortho to the C4-nitro group. Highly deactivated.

-

C6: Ortho to the C1-methyl group (activated) and meta to both the C2- and C4-nitro groups (least deactivated).

The C6 position is the only one that benefits from the activating effect of the methyl group while simultaneously being meta to both deactivating nitro groups. This confluence of effects makes the C6 position the overwhelmingly favored site for electrophilic attack.

Key Electrophilic Substitution Reactions of Dinitrotoluenes

The heavily deactivated nature of the DNT ring limits the scope of feasible EAS reactions. However, with sufficiently powerful electrophiles and forcing conditions, key transformations can be achieved.

Nitration: The Synthesis of 2,4,6-Trinitrotoluene (TNT)

The most prominent EAS reaction of DNT is its further nitration to produce 2,4,6-trinitrotoluene (TNT).[8] This third nitration step is significantly more challenging than the preceding nitrations of toluene and mononitrotoluene due to the powerful deactivating effect of the two existing nitro groups.[5]

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of nitric acid and fuming sulfuric acid (oleum) is traditionally required.[1][8][9] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺). Oleum (H₂SO₄·SO₃) provides an even higher concentration of the electrophile and is a powerful dehydrating agent, preventing the reverse reaction.

-

Temperature: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted, unstable byproducts.[8][10] Temperatures are often elevated to overcome the high activation energy but must be kept below critical thresholds (e.g., <120°C in batch processes) to ensure safety.[10]

Modern approaches, such as flow chemistry, offer a safer and more efficient alternative by using smaller reaction volumes, superior heat transfer, and automated control, which can achieve high conversion rates even with standard concentrated acids instead of oleum.[9][10]

Halogenation

Halogenation of DNTs is also possible but requires conditions that generate a potent electrophilic halogen species. A study on the chlorination of 2,4-dinitrotoluene found that using a solution of chlorine and nitric acid in sulfuric acid or oleum resulted in the formation of 6-chloro-2,4-dinitrotoluene, alongside the competing nitration product, 2,4,6-trinitrotoluene.[11] This demonstrates that under these harsh, oxidizing conditions, chlorination can compete with nitration, though it is generally a less selective process.[11]

Sulfonation

While direct sulfonation of DNT as a primary synthetic step is less common, the formation of sulfonated DNTs is a critical aspect of the industrial purification of TNT.[1][8] During TNT synthesis, undesired isomers are produced. These are removed by a process called sulfitation, where the crude product is treated with an aqueous sodium sulfite solution.[1][8] The more reactive, unstable isomers undergo nucleophilic aromatic substitution to form water-soluble dinitrotoluene sulfonates, which are then washed away in a waste stream known as "red water".[8][12] This process exploits the chemistry of sulfonated DNTs for purification rather than synthesis.

Quantitative Data and Experimental Protocols

Table 1: Summary of EAS Reactions on 2,4-Dinitrotoluene

| Reaction | Electrophile | Reagents & Conditions | Major Product | Reference |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ (Oleum) | 2,4,6-Trinitrotoluene (TNT) | [8][9][10][13] |

| Chlorination | Electrophilic Chlorine | Cl₂ / HNO₃ / H₂SO₄ (Oleum), 90°C | 6-Chloro-2,4-dinitrotoluene | [11] |

| Sulfonation | SO₃ | (Occurs during TNT purification via sulfitation with Na₂SO₃) | 2,4-Dinitrotoluene-sulfonates | [1][8][12] |

Protocol: Laboratory-Scale Synthesis of 2,4,6-Trinitrotoluene from 2,4-Dinitrotoluene

This protocol is a representative synthesis and must be performed with extreme caution by trained professionals with appropriate safety measures, including a blast shield, fume hood, and temperature monitoring. The reaction is highly exothermic.[8]

Reagents:

-

2,4-Dinitrotoluene (DNT)

-

Fuming Nitric Acid (99%+)

-

Concentrated Sulfuric Acid (98%) or Oleum (e.g., 20% SO₃)

-

Ice

-

Dilute Sodium Bicarbonate or Sodium Sulfite solution

Methodology:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly and carefully add fuming nitric acid to the concentrated sulfuric acid (or oleum) with constant stirring. Maintain the temperature below 10°C throughout the addition.

-

Addition of DNT: Once the nitrating mixture is prepared and cooled, begin the slow, portion-wise addition of solid 2,4-dinitrotoluene. The reaction temperature must be carefully controlled and not allowed to rise uncontrollably.

-

Reaction: After the addition is complete, the reaction mixture is slowly heated to a specific temperature (e.g., 80-100°C) and held for a defined period (e.g., 1-2 hours) to drive the reaction to completion.[14] Continuous monitoring of the temperature is critical.

-

Quenching: The reaction flask is cooled to room temperature, and the mixture is then very slowly and carefully poured onto a large volume of crushed ice with vigorous stirring. This precipitates the crude TNT product.

-

Isolation and Washing: The solid crude TNT is isolated by vacuum filtration. It is then washed thoroughly with cold water until the washings are neutral to pH paper.

-

Purification (Sulfitation): The crude product is washed with a dilute solution of sodium sulfite or sodium bicarbonate to remove residual acids and less stable, undesired TNT isomers, which react to form soluble byproducts.[8][14] This step often produces a characteristic red-colored solution ("red water").[8]

-

Final Wash and Drying: The purified TNT is washed again with water and then dried carefully at a controlled, low temperature.

Conclusion

The is a study in overcoming profound electronic deactivation. The regioselectivity is precisely controlled by a combination of the activating ortho-, para-directing methyl group and the two deactivating meta-directing nitro groups, which overwhelmingly favor substitution at the C6 position of 2,4-DNT. Successful transformations, particularly the synthesis of TNT, necessitate the use of powerful electrophiles generated under harsh conditions. Understanding the delicate balance between reactivity, safety, and selectivity is paramount for any researcher working with these energy-rich and synthetically valuable compounds. Modern methodologies like flow chemistry are paving the way for safer and more controlled manipulations of these challenging substrates, opening new avenues for their application in advanced materials and beyond.

References

- Kyprianou, D., Berglund, M., Emma, G., Rarata, G., Anderson, D., Diaconu, G. and Exarchou, V. (2020). Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry. MOLECULES, 25(16), 3586. [Link]

- Wikipedia. (n.d.). TNT. [Link]

- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. [Link]

- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

- Millar, R. W., et al. (2011). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. Propellants, Explosives, Pyrotechnics, 29(2), 88-114. [Link]

- Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(16), 3586. [Link]

- Taylor & Francis Online. (n.d.). Dinitrotoluene – Knowledge and References. [Link]

- NileRed. (2024, April 7). Making TNT. YouTube. [Link]

- Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

- KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

- Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

- Xu, Y., et al. (2012). Reduction of dinitrotoluene sulfonates in TNT red water using nanoscale zerovalent iron particles.

- Chapman, N. B., & Clarke, K. (1973). Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum. Journal of the Chemical Society, Perkin Transactions 2, (3), 354-359. [Link]

- Smith, K., et al. (1999). Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. Journal of the Chemical Society, Perkin Transactions 1, (19), 2753-2758. [Link]

- Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]

- Wikipedia. (n.d.). 2,4-Dinitrotoluene. [Link]

- PubChem. (n.d.).

- PubChem. (n.d.). 2,4-Dinitrotoluene-3-sulfonic acid. [Link]

- Łukasiewicz-IPO. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Engineering, 13(2), 221-235. [Link]

- International Journal of Research and Analytical Reviews. (2016).

- ResearchGate. (n.d.).

- Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2110134118. [Link]

- Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

- ResearchGate. (2007).

- Taylor & Francis Online. (1980). A Closer Look at 3,5-Dinitrotoluene.

- US EPA. (2017). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]

- US EPA. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene)

- FuseSchool - Global Education. (2015, December 7). Halogenation | Organic Chemistry | Chemistry | FuseSchool. YouTube. [Link]

- University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. [Link]

- Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. ijrar.org [ijrar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. TNT - Wikipedia [en.wikipedia.org]

- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 10. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Reduction of dinitrotoluene sulfonates in TNT red water using nanoscale zerovalent iron particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Directing Effects of Substituents in Dinitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the directing effects of substituents in electrophilic aromatic substitution (EAS) reactions of dinitrobenzene derivatives. The document delves into the fundamental electronic principles governing these reactions, with a particular focus on the powerful deactivating and meta-directing nature of the nitro group. A detailed examination of the reactivity and regioselectivity of the three isomers of dinitrobenzene (1,2-, 1,3-, and 1,4-dinitrobenzene) towards further electrophilic attack is presented. The interplay of directing effects in dinitrobenzene rings bearing additional substituents is also explored. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both theoretical insights and practical experimental guidance.

Introduction: The Landscape of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The outcome of these reactions on substituted benzene rings is profoundly influenced by the electronic nature of the substituents already present. These substituents can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.[1]

-

Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions.

-

Deactivating groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and reactivity. Most deactivating groups are meta-directors.[2][3]

The nitro group (-NO₂) is a potent deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects.[4] This deactivation makes electrophilic substitution on nitro-substituted benzenes significantly more challenging than on benzene itself, often requiring forcing conditions.

The Nitro Group: A Powerful Meta-Director and Deactivator

The directing effect of the nitro group is a direct consequence of its electronic properties. The nitrogen atom in the nitro group bears a formal positive charge, and both oxygen atoms are highly electronegative. This creates a strong dipole that withdraws electron density from the benzene ring through the sigma bond framework (inductive effect).[4]

Furthermore, the nitro group can delocalize the pi electrons of the benzene ring onto its oxygen atoms through resonance. This resonance effect withdraws electron density primarily from the ortho and para positions, leaving the meta positions as the least electron-deficient sites. Consequently, an incoming electrophile will preferentially attack the meta position.[5][6]

The nitration of benzene to nitrobenzene, and subsequently to 1,3-dinitrobenzene, exemplifies this principle. The first nitration proceeds readily, but the introduction of the second nitro group is significantly slower and yields predominantly the meta-isomer.[5][7]

Directing Effects in Dinitrobenzene Isomers: A Tale of Three Rings

The presence of two nitro groups on a benzene ring profoundly deactivates it towards further electrophilic substitution. The regiochemical outcome of a third substitution depends on the relative positions of the two existing nitro groups.

1,3-Dinitrobenzene: Reinforced Deactivation

In 1,3-dinitrobenzene, the two nitro groups are meta to each other. Their deactivating effects are additive, making this isomer particularly unreactive. The directing effects of the two groups are as follows:

-

Each nitro group directs an incoming electrophile to its meta positions.

-

The position C-5 is meta to both nitro groups.

-

The positions C-2, C-4, and C-6 are ortho or para to one nitro group and meta to the other.

Attack at C-2, C-4, or C-6 is strongly disfavored due to the severe deactivation at positions ortho and para to a nitro group. The least deactivated position is C-5. However, even this position is highly deactivated. Forcing conditions are required to introduce a third nitro group, leading to the formation of 1,3,5-trinitrobenzene (TNB).[8]

1,4-Dinitrobenzene: A More "Reactive" Isomer

In 1,4-dinitrobenzene, the two nitro groups are para to each other. All four available positions (C-2, C-3, C-5, C-6) are ortho to one nitro group and meta to the other. This means that all positions are significantly deactivated. However, unlike in the 1,3-isomer, no single position is deactivated by the ortho/para-directing deactivating effect of two nitro groups simultaneously. This suggests that 1,4-dinitrobenzene may be slightly more reactive towards electrophilic substitution than 1,3-dinitrobenzene.[9][10] The substitution product would be 1,2,4-trinitrobenzene.

1,2-Dinitrobenzene: Steric and Electronic Challenges

In 1,2-dinitrobenzene, the two nitro groups are ortho to each other. The available positions for substitution are C-3, C-4, C-5, and C-6.

-

Positions C-3 and C-6 are ortho to one nitro group and meta to the other.

-

Positions C-4 and C-5 are meta to one nitro group and para to the other.

Substitution at the C-3 and C-6 positions is likely to be sterically hindered by the adjacent nitro groups. Attack at the C-4 and C-5 positions is electronically disfavored due to being para to one of the nitro groups. The synthesis of 1,2,3-trinitrobenzene via direct nitration of 1,2-dinitrobenzene is challenging, and alternative synthetic routes are often employed.[11][12]

Table 1: Summary of Directing Effects in Dinitrobenzene Isomers

| Isomer | Relative Position of Nitro Groups | Predicted Position of Third Substitution | Product |

| 1,3-Dinitrobenzene | meta | C-5 (meta to both) | 1,3,5-Trinitrobenzene |

| 1,4-Dinitrobenzene | para | C-2/3/5/6 (ortho to one, meta to the other) | 1,2,4-Trinitrobenzene |

| 1,2-Dinitrobenzene | ortho | C-4/5 (meta to one, para to the other) | 1,2,4-Trinitrobenzene |

Interplay of Directing Effects in Dinitrobenzene Derivatives with a Third Substituent

When a dinitrobenzene ring contains a third, different substituent, the regiochemical outcome of electrophilic substitution is determined by the collective influence of all three groups. The following general principles apply:

-

The most powerful activating group dictates the position of substitution.

-

If all groups are deactivating, the least deactivating group may have a more significant influence.

-

Steric hindrance can play a crucial role in determining the final product distribution. [13]

A pertinent example is the nitration of dinitrotoluene (DNT) isomers in the synthesis of 2,4,6-trinitrotoluene (TNT). In 2,4-dinitrotoluene, the methyl group is a weak activator and an ortho-, para-director, while the two nitro groups are strong deactivators and meta-directors. The directing effects are as follows:

-

The methyl group at C-1 directs to C-2 (blocked), C-4 (blocked), and C-6.

-

The nitro group at C-2 directs to C-4 (blocked) and C-6.

-

The nitro group at C-4 directs to C-2 (blocked) and C-6.

All three groups direct the incoming nitro group to the C-6 position. This reinforcement of directing effects leads to the selective formation of 2,4,6-trinitrotoluene.

Experimental Protocols for Nitration

The following protocols are provided as a general guide and should be adapted and optimized based on the specific substrate and desired product. Safety Precaution: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. These experiments should only be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of m-Dinitrobenzene from Nitrobenzene[6][14][15][16][17]

Materials:

-

Nitrobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ethanol

Procedure:

-

In a round-bottom flask, carefully add 10 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath.

-

Slowly add 7.5 mL of concentrated nitric acid to the sulfuric acid with constant stirring. This is the nitrating mixture.

-

To the cooled nitrating mixture, add 5 mL of nitrobenzene dropwise with continuous stirring, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, heat the reaction mixture in a water bath at 60°C for 30 minutes with occasional swirling.

-

Carefully pour the warm reaction mixture into a beaker containing 100 mL of crushed ice and water.

-

The crude m-dinitrobenzene will precipitate as a pale yellow solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure m-dinitrobenzene.

General Protocol for the Nitration of Dinitrobenzene Isomers

Materials:

-

Dinitrobenzene isomer (1,3-, 1,4-, or 1,2-)

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Fuming Nitric Acid (90%)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 20 mL of fuming sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add 10 g of the dinitrobenzene isomer to the cooled oleum with stirring until it dissolves.

-

From the dropping funnel, add 10 mL of fuming nitric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 90-100°C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The trinitrobenzene product will precipitate. Collect the solid by vacuum filtration and wash it extensively with cold water, followed by a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Visualizing Reaction Mechanisms and Workflows

Mechanism of Nitration of Nitrobenzene

Caption: Mechanism of the nitration of nitrobenzene to 1,3-dinitrobenzene.

Experimental Workflow for Dinitrobenzene Synthesis

Caption: Experimental workflow for the synthesis of m-dinitrobenzene.

Conclusion

The directing effects of substituents in dinitrobenzene derivatives are a fascinating and complex area of organic chemistry, governed by the interplay of inductive and resonance effects, as well as steric considerations. The powerful deactivating and meta-directing nature of the nitro group makes further electrophilic substitution challenging, requiring a nuanced understanding of the relative reactivity of different positions on the polysubstituted ring. This guide has provided a theoretical framework and practical protocols to aid researchers in navigating the synthesis and functionalization of these important chemical entities. A thorough understanding of these principles is essential for the rational design of synthetic routes to a wide range of nitroaromatic compounds used in pharmaceuticals, agrochemicals, and materials science.

References

- Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]

- Wikipedia. (2023). 1,3-Dinitrobenzene. [Link]

- vibzz lab. (2020). 1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis. YouTube. [Link]

- Tishk International University. (n.d.).

- ResearchGate. (n.d.).

- Learn Chemistry with Dr. R. S. Sodhi. (2023). Nitration Reactions of Nitrobenzene | 1,3-dinitrobenzene | 1,3,5-trinitrobenzene. YouTube. [Link]

- RSC Publishing. (n.d.). Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum. [Link]

- RSC Publishing. (n.d.). Addition and redox processes in the reaction of Grignard reagents with 1,4-dinitrobenzene. Factors affecting product distribution. [Link]

- Organic Chemistry 335. (2001).

- University of Babylon. (n.d.).

- Organic Chemistry Tutor. (n.d.).

- International Journal of Research and Analytical Reviews. (2016).

- ResearchGate. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]

- OWU Organic chemistry II. (2021). 1,2-dinitrobenzene synthesis. YouTube. [Link]

- PubMed. (2007). Comparison of benzene, nitrobenzene, and dinitrobenzene 2-arylsulfenylpyrroles. [Link]

- Willson Research Group. (n.d.).

- Quora. (2017). The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why?. [Link]

- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

- Scribd. (n.d.).

- Scribd. (n.d.).

- University of Colorado Boulder. (n.d.).

- Quora. (2018). Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?. [Link]

- Save My Exams. (2025). Directing Effects. [Link]

- Wikipedia. (2023).

- DTIC. (1978). Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion.

- Lumen Learning. (n.d.). Organic Chemistry II - 14.1. Overview. [Link]

- ResearchGate. (2025). Direct Observation of the Wheland Intermediate in Electrophilic Aromatic Substitution.

- Chemistry Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

- SGKmistry Lectures. (2020). Preparation of m-dinitrobenzene from nitrobenzene- PART I #experiment #BSc #BCU #SGKmistry. YouTube. [Link]

- OWU Organic chemistry II. (2021). Synthesis of 1,2-dinitrobenzene. YouTube. [Link]

- The Organic Chemistry Tutor. (2023).

- RSC Publishing. (n.d.).

- Chemical Engineering Transactions. (2017).

- Leah4sci. (2011). Electrophilic Aromatic Substitution: Product Prediction. YouTube. [Link]

- Aidic. (n.d.).

- Aidic. (n.d.).

- Chalmers Publication Library. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. savemyexams.com [savemyexams.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. scribd.com [scribd.com]

- 7. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Bromo-2-methyl-1,3-dinitrobenzene

Abstract

This technical guide provides a comprehensive literature review of 5-Bromo-2-methyl-1,3-dinitrobenzene (also known as 4-Bromo-2,6-dinitrotoluene), a key nitroaromatic compound. This document delves into its synthesis, physicochemical properties, and characteristic reactivity, with a particular focus on electrophilic and nucleophilic aromatic substitution reactions. Furthermore, this guide explores its applications as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Detailed experimental protocols, spectroscopic data, and safety information are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a polysubstituted aromatic compound featuring a toluene core functionalized with a bromine atom and two nitro groups. The presence of these strong electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic ring, rendering it highly electron-deficient. This electronic characteristic dictates its reactivity, making it a valuable precursor for a variety of chemical transformations, particularly nucleophilic aromatic substitution. Its structural features also make it an important building block in the synthesis of various industrial and specialty chemicals.[1][2]

Physicochemical Properties

This compound is a white to yellow crystalline solid at room temperature.[3] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂O₄ | [4] |

| Molecular Weight | 261.03 g/mol | [4] |

| Appearance | White to yellow crystalline solid | [3] |

| Melting Point | 86-89 °C | [3] |

| CAS Number | 95192-64-6 | [4] |

| IUPAC Name | This compound | [3] |

| Synonym | 4-Bromo-2,6-dinitrotoluene | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a brominated toluene derivative. A plausible and commonly employed synthetic route involves the dinitration of 4-bromotoluene.

Synthetic Workflow

The overall synthetic strategy involves a two-step nitration of 4-bromotoluene. The first nitration yields a mixture of mononitrated isomers, which are then subjected to a second, more forceful nitration to introduce the second nitro group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Constructed)

This protocol is constructed based on established procedures for the nitration of deactivated aromatic compounds.

Step 1: Mononitration of 4-Bromotoluene

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromotoluene to a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mononitrated product.

Step 2: Dinitration of Mononitro-4-bromotoluene

-

To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add the crude mononitrated product from the previous step.

-

Carefully control the temperature, as the reaction is highly exothermic.

-

After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete dinitration.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Causality behind Experimental Choices: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard method for electrophilic aromatic substitution. The initial mononitration is carried out under milder conditions. The subsequent dinitration requires more forcing conditions (fuming nitric acid and heating) because the first nitro group deactivates the aromatic ring towards further electrophilic attack.

Spectroscopic Characterization

| Spectroscopic Data | Interpretation | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, J=2.0 Hz, 1H), 7.62 (dd, J=2.0, 8.2 Hz, 1H), 7.24 (d, J=8.2 Hz, 1H), 2.55 (s, 3H) (for 4-Bromo-2-nitrotoluene) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.5, 136.0, 134.1, 132.6, 127.5, 119.6, 20.1 (for 4-Bromo-2-nitrotoluene) | [5] |

| Infrared (IR) | Conforms to structure | [3] |

Note: NMR data is for the related compound 4-Bromo-2-nitrotoluene and serves as a reference.

Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two nitro groups.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is highly deactivated towards electrophilic attack. The two nitro groups and the bromine atom all withdraw electron density from the ring, making it a poor nucleophile. Electrophilic substitution reactions, such as further nitration or halogenation, would require extremely harsh conditions and are generally not synthetically useful.

Nucleophilic Aromatic Substitution (SNA_r)